1-(3-Isopropylphenyl)ethanone

Description

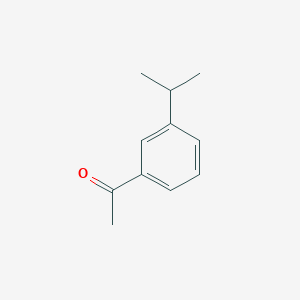

Structure

3D Structure

Properties

IUPAC Name |

1-(3-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTHSLNJXAEHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Isopropylphenyl)ethanone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Isopropylphenyl)ethanone, a key aromatic ketone intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, spectral data, and reactivity of this compound, offering field-proven insights and detailed experimental protocols.

Introduction and Significance

This compound, also known as 3'-isopropylacetophenone, is an aromatic ketone with the chemical formula C₁₁H₁₄O. Its structure, featuring a benzene ring substituted with an acetyl group and an isopropyl group at the meta position, makes it a valuable building block in organic synthesis. The presence of the ketone functional group and the isopropyl substituent influences its reactivity and physical properties, making it a versatile precursor for a variety of more complex molecules.

In the realm of pharmaceutical development, substituted acetophenones are crucial intermediates.[1] The specific substitution pattern of this compound offers unique steric and electronic properties that can be exploited in the design and synthesis of novel therapeutic agents. A particularly significant application lies in its potential for conversion to chiral alcohols through asymmetric hydrogenation, yielding enantiomerically pure building blocks for the synthesis of complex, biologically active molecules.[2][3]

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| CAS Number | 40428-87-3 | [4] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 86.6 ± 13.7 °C | - |

| Refractive Index | 1.502 | - |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether. | - |

Spectral Analysis

Detailed spectral analysis is crucial for the identification and characterization of this compound. While experimentally obtained spectra are the gold standard, predictive models and analysis of analogous compounds provide valuable insights.

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, isopropyl, and acetyl protons.

-

Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The meta-substitution pattern will lead to distinct coupling patterns.

-

Isopropyl Methine Proton (δ 2.9-3.1 ppm): The single proton of the isopropyl group (CH) will appear as a septet due to coupling with the six methyl protons.

-

Acetyl Methyl Protons (δ 2.6 ppm): The three protons of the acetyl group (CH₃) will appear as a sharp singlet.

-

Isopropyl Methyl Protons (δ 1.2-1.3 ppm): The six protons of the two methyl groups of the isopropyl moiety will appear as a doublet due to coupling with the methine proton.

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon is significantly deshielded and will appear at a high chemical shift.

-

Aromatic Carbons (δ 125-150 ppm): The six carbons of the benzene ring will show distinct signals in this region. The carbon attached to the isopropyl group (C-3) and the carbon attached to the acetyl group (C-1) will have characteristic shifts.

-

Isopropyl Methine Carbon (δ ~34 ppm): The CH carbon of the isopropyl group.

-

Acetyl Methyl Carbon (δ ~27 ppm): The methyl carbon of the acetyl group.

-

Isopropyl Methyl Carbons (δ ~24 ppm): The two equivalent methyl carbons of the isopropyl group.

The IR spectrum is particularly useful for identifying the carbonyl group.

-

C=O Stretch (1680-1700 cm⁻¹): A strong, sharp absorption band in this region is characteristic of an aromatic ketone.[5] Conjugation with the benzene ring lowers the stretching frequency compared to aliphatic ketones.[5]

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): Weak to medium bands corresponding to the sp² C-H bonds of the benzene ring.[5]

-

Aliphatic C-H Stretch (2850-3000 cm⁻¹): Bands corresponding to the sp³ C-H bonds of the isopropyl and acetyl groups.

-

Aromatic C=C Stretch (1450-1600 cm⁻¹): Several bands of variable intensity due to the vibrations of the benzene ring.[5]

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecular ion.

-

Molecular Ion Peak (M⁺, m/z = 162): The peak corresponding to the intact molecule.

-

Base Peak (m/z = 147): Loss of a methyl group ([M-15]⁺) from the acetyl moiety is a common fragmentation pathway for acetophenones, leading to a stable acylium ion. This is often the most intense peak in the spectrum.

-

Fragment at m/z = 119: Loss of the isopropyl group ([M-43]⁺).

-

Fragment at m/z = 43: The acetyl cation ([CH₃CO]⁺).

Synthesis and Reactivity

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene).

Friedel-Crafts Acylation of Cumene

This electrophilic aromatic substitution reaction involves the reaction of cumene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6] The isopropyl group is a weak ortho-, para-director; however, the meta-isomer is also formed and can be the desired product under certain conditions or separated from the isomeric mixture.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Cumene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 eq) dissolved in anhydrous dichloromethane via the dropping funnel to the stirred suspension.

-

After the addition is complete, add cumene (1.0 eq) dissolved in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Key Reactions and Reactivity

The reactivity of this compound is primarily governed by the ketone functional group and the aromatic ring.

-

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, 1-(3-isopropylphenyl)ethanol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Asymmetric Hydrogenation: Of particular interest in drug development is the rhodium-catalyzed asymmetric hydrogenation of this compound.[2] This reaction can produce the corresponding chiral (R)- or (S)-1-(3-isopropylphenyl)ethanol with high enantiomeric excess. These chiral alcohols are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals.[3]

-

Reactions at the α-Carbon: The methyl group adjacent to the carbonyl is acidic and can be deprotonated with a strong base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations and alkylations, to form new carbon-carbon bonds.

-

Electrophilic Aromatic Substitution: The acetyl group is a deactivating, meta-directing group for further electrophilic aromatic substitution on the benzene ring.

Applications in Drug Development

Aromatic ketones, such as this compound, serve as pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Their utility stems from the versatility of the ketone functional group, which can be transformed into a wide array of other functionalities.

The primary application of this compound in drug development is as a precursor to chiral alcohols. The synthesis of enantiomerically pure drugs is a critical aspect of modern pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities and toxicities.

For instance, the chiral alcohol (R)-1-[3-(trifluoromethyl)phenyl]ethanol is a key intermediate in the synthesis of a neuroprotective compound.[3] By analogy, (R)- or (S)-1-(3-isopropylphenyl)ethanol, obtained from the asymmetric reduction of this compound, can serve as a valuable chiral building block for the synthesis of novel drug candidates with potentially improved efficacy and safety profiles. The isopropyl group can modulate the lipophilicity and metabolic stability of the final drug molecule, which are crucial pharmacokinetic properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[7] Therefore, the use of personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile aromatic ketone with significant potential as an intermediate in organic synthesis, particularly in the field of drug discovery and development. Its well-defined physicochemical and spectral properties, coupled with its accessible synthesis and diverse reactivity, make it a valuable tool for medicinal chemists. The ability to convert this compound into chiral alcohols through asymmetric hydrogenation opens up avenues for the development of novel, enantiomerically pure therapeutic agents. This guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from [Link]

-

Proprep. (n.d.). Ir spectra of acetophenone? Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031290). Retrieved from [Link]

-

UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:40428-87-3. Retrieved from [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

High-Purity 1-(3-Aminophenyl)Ethanone for Pharmaceutical Intermediates. (n.d.). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

NREL. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[3-(1-Ethylpropyl)phenyl]ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Syntheses and Transformations of Chiral 1,3-Aminoalcohols and 1,3-Diols Derived from Nopinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Terpenes and Terpenoids: Building Blocks to Produce Biopolymers. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. Retrieved from [Link]

-

ResearchGate. (n.d.). Expanding the terpene biosynthetic code with non-canonical 16 carbon atom building blocks. Retrieved from [Link]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. This compound | 40428-87-3 | QBA42887 [biosynth.com]

- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(3-Isopropylphenyl)ethanone (CAS: 40428-87-3) for Advanced Research and Development

Introduction

1-(3-Isopropylphenyl)ethanone, also known as 3'-isopropylacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring, provides a versatile scaffold for the development of more complex molecules. For researchers in medicinal chemistry and drug development, this compound represents a key starting material for synthesizing a range of target structures, particularly chiral alcohols, which are prevalent in many active pharmaceutical ingredients (APIs). This guide offers a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and methodologies.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is foundational for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for planning reactions, purification procedures, and storage.

| Property | Value | Reference(s) |

| CAS Number | 40428-87-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [3][4] |

| Density | 0.9 ± 0.1 g/cm³ | [3][4] |

| Flash Point | 86.6 ± 13.7 °C | [3][4] |

| Physical Form | Liquid or solid/semi-solid | [5] |

| Purity | Typically ≥97% | [6][7] |

| Storage | Sealed in a dry place at room temperature or refrigerated | [8] |

| InChI Key | JYTHSLNJXAEHQT-UHFFFAOYSA-N | [8] |

Safety and Handling

This compound is associated with specific health hazards. Adherence to appropriate safety protocols is mandatory.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

-

GHS Pictogram : GHS07 (Exclamation mark).[8]

-

Signal Word : Warning.[8]

-

Precautionary Statements :

-

Prevention : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[6]

-

Response : P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

-

Handling : Use only in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6]

-

Storage : Store in a tightly closed container in a well-ventilated place.[6]

Synthesis and Purification

The most direct and industrially relevant method for preparing this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene).

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This procedure is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.[9] The isopropyl group on the starting material, cumene, is an ortho-, para-director; however, steric hindrance from the bulky isopropyl group favors the formation of the para-isomer (4-isopropylacetophenone) as the major product. The meta-isomer, our target compound, is typically formed as a minor product. Separation of these isomers is a critical step in the purification process.

Step-by-Step Protocol:

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.

-

Reagent Charging : Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

-

Reactant Addition : Add a solution of cumene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in the same dry solvent to the addition funnel.

-

Reaction Execution : Add the cumene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. The causality here is critical: slow addition prevents a runaway reaction and minimizes side-product formation. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching : Carefully and slowly pour the reaction mixture over crushed ice. This hydrolyzes the aluminum chloride complex and quenches the reaction. Perform this step in a fume hood, as HCl gas is evolved.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acid wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any residual acid.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The resulting crude product will be a mixture of isomers (primarily para and meta, with some ortho). Separation is best achieved by fractional distillation under reduced pressure or by column chromatography on silica gel, using a non-polar eluent system like hexane/ethyl acetate.[10][11]

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves two key stages: the formation of a highly electrophilic acylium ion and the subsequent electrophilic attack on the aromatic ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. While full spectra are proprietary, the expected data based on its structure and data from analogous compounds are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each type of proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.8-7.3 Multiplet (m) 4H Aromatic protons (Ar-H) ~3.0 Septet (sept) 1H Isopropyl methine (CH) ~2.6 Singlet (s) 3H Acetyl methyl (COCH₃) | ~1.25 | Doublet (d) | 6H | Isopropyl methyls (CH(CH₃)₂) |

-

¹³C NMR : The carbon NMR would complement the proton data, confirming the carbon skeleton.

Chemical Shift (δ, ppm) Assignment ~198 Carbonyl (C=O) ~149 Aromatic C-isopropyl (ipso) ~137 Aromatic C-acetyl (ipso) ~125-131 Aromatic CH carbons ~34 Isopropyl methine (CH) ~27 Acetyl methyl (COCH₃) | ~24 | Isopropyl methyls (CH(CH₃)₂) |

Infrared (IR) Spectroscopy

The IR spectrum provides functional group information. An FTIR spectrum is available on SpectraBase.[12] Key expected absorption bands include:

-

~1685 cm⁻¹ : A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the aromatic ketone.

-

~3100-3000 cm⁻¹ : C-H stretching vibrations for the aromatic ring.

-

~2960-2870 cm⁻¹ : C-H stretching vibrations for the aliphatic isopropyl and methyl groups.

-

~1600, 1480 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a distinct fragmentation pattern useful for structural confirmation. The mass spectrum for the isomeric 4-isopropylacetophenone shows characteristic fragments that can be extrapolated to the 3-isomer.[13]

-

Molecular Ion (M⁺) : m/z = 162, corresponding to the molecular weight (C₁₁H₁₄O).

-

Major Fragments :

-

m/z = 147 : [M-15]⁺, loss of a methyl group (•CH₃) from the acetyl group, forming a stable acylium ion. This is typically the base peak.

-

m/z = 119 : [M-43]⁺, loss of an isopropyl group (•CH(CH₃)₂).

-

m/z = 91 : [C₇H₇]⁺, likely a tropylium ion fragment resulting from further fragmentation.

-

m/z = 43 : [C₃H₇]⁺, the isopropyl cation.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies primarily in the reactivity of its ketone functional group.

Key Transformation: Asymmetric Reduction

For pharmaceutical applications, the conversion of the prochiral ketone to a chiral alcohol is a highly significant transformation.[14] Rhodium-catalyzed asymmetric hydrogenation is an efficient method for producing the corresponding enantiomerically pure (S)- or (R)-1-(3-isopropylphenyl)ethanol.[2]

This transformation is crucial because the biological activity of many drugs is dependent on their stereochemistry. A single enantiomer often provides the desired therapeutic effect, while the other may be inactive or cause undesirable side effects.

Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation

This workflow describes a general approach for the enantioselective reduction of the ketone, a process that can be scaled for producing chiral intermediates.[2]

Caption: Workflow for Asymmetric Synthesis of Chiral Alcohols.

Role as a Pharmaceutical Intermediate

Beyond its reduction, this compound is a scaffold that can be elaborated into more complex molecules. The ketone can undergo various reactions such as aldol condensations, Wittig reactions, or reductive aminations to build carbon-carbon or carbon-nitrogen bonds, forming the core of new chemical entities. Its presence in chemical supplier catalogs dedicated to pharmaceutical intermediates underscores its role in the drug discovery pipeline.[7][15] The development of novel synthetic routes using such building blocks is a continuous effort in the pharmaceutical industry to access new areas of chemical space.[16][17]

References

-

SpectraBase. This compound. SpectraBase. [Online] Available from: [Link].

-

Chemsrc. This compound | CAS#:40428-87-3. [Online] Available from: [Link].

-

Hive Chemistry Discourse. Cumene by H2SO4 catalyzed Friedel-Crafts reaction. [Online] Available from: [Link].

-

Alachem Co., Ltd. 40428-87-3 | Ethanone, 1-[3-(1-methylethyl)phenyl]- (9CI). [Online] Available from: [Link].

-

ResearchGate. Friedel-Crafts alkylation of cumene. [Online] Available from: [Link].

- Google Patents. DE2703445A1 - Catalytic alkylation of benzene to cumene using Friedel-Crafts catalysts.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available from: [Link].

-

Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. [Online] Available from: [Link].

-

Khan Academy. Friedel-Crafts acylation. [Online] Available from: [Link].

- Abdurrahman, I. et al. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Chemical and Pharmaceutical Research.

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Online] Available from: [Link].

-

NIST WebBook. Ethanone, 1-(3-hydroxyphenyl)-. [Online] Available from: [Link].

-

CP Lab Safety. This compound, 97% Purity, C11H14O, 250 mg. [Online] Available from: [Link].

-

PubChem. 4-Isopropylacetophenone. [Online] Available from: [Link].

-

PubChem. 2,2-Difluoro-1-(3-isopropylphenyl)ethanone. [Online] Available from: [Link].

-

EDQM. Safety Data Sheet: 1-(3-benzoylphenyl)ethanone. [Online] Available from: [Link].

-

European Pharmaceutical Review. Applications in drug development. [Online] Available from: [Link].

-

Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. [Online] Available from: [Link].

-

NIST WebBook. IR Spectrum: Ethanone, 1-(3-hydroxyphenyl)-. [Online] Available from: [Link].

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Online] Available from: [Link].

-

ResearchGate. ¹H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). [Online] Available from: [Link].

-

NIST WebBook. Ethanone, 1-[4-(1-methylethyl)phenyl]-. [Online] Available from: [Link].

-

NIST WebBook. IR Spectrum: Ethanone, 1-(3-nitrophenyl)-. [Online] Available from: [Link].

-

NIST WebBook. IR Spectrum: Ethanone, 1-(3-methylphenyl)-. [Online] Available from: [Link].

-

NIST WebBook. Infrared Spectrum: Ethanone, 1-(3-nitrophenyl)-. [Online] Available from: [Link].

-

SpectraBase. 1-(3-Methylphenyl)ethanone - Optional[¹H NMR]. [Online] Available from: [Link].

-

RIFM. isopropyl phenylacetaldehyde, CAS Registry Number 4395-92-0. [Online] Available from: [Link].

Sources

- 1. aobchem.com [aobchem.com]

- 2. This compound | 40428-87-3 | QBA42887 [biosynth.com]

- 3. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. 3′-iso-Propylacetophenone | CymitQuimica [cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. cyclicpharma.com [cyclicpharma.com]

- 8. This compound | 40428-87-3 [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. openaccesspub.org [openaccesspub.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. 40428-87-3|this compound|BLD Pharm [bldpharm.com]

- 16. pharmtech.com [pharmtech.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Weight of 1-(3-Isopropylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Isopropylphenyl)ethanone, with a central focus on its molecular weight and the methodologies for its determination and verification. This document is intended to serve as a practical resource for researchers and professionals in drug development and organic synthesis, offering not just data, but the underlying scientific principles and validated experimental protocols.

Core Molecular Attributes of this compound

This compound, also known as 3'-isopropylacetophenone, is an aromatic ketone with significant applications as a building block in organic synthesis. A precise understanding of its molecular weight is fundamental to its use in stoichiometry, reaction kinetics, and the characterization of its derivatives.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₄O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| Exact Mass | 162.1045 g/mol | [1] |

| CAS Number | 40428-87-3 | [1][2][3] |

The molecular weight is a critical parameter derived from the chemical formula, representing the sum of the atomic weights of its constituent atoms. This theoretical value is the cornerstone for all quantitative chemical work involving this compound.

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule. The following protocol is a self-validating system, designed for reproducibility and high yield.

Causality of Experimental Choices

-

Choice of Reactants: Cumene is the logical starting material as it possesses the required isopropylphenyl scaffold. Acetyl chloride serves as the acylating agent, introducing the acetyl group.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid catalyst essential for generating the highly electrophilic acylium ion from acetyl chloride. A stoichiometric amount is often required as the product ketone can form a complex with the catalyst.

-

Solvent: Dichloromethane (CH₂Cl₂) is an appropriate solvent as it is relatively inert under the reaction conditions and effectively dissolves the reactants and intermediates.

-

Anhydrous Conditions: The exclusion of water is critical, as aluminum chloride reacts vigorously with water, which would deactivate the catalyst and halt the reaction.

-

Temperature Control: The initial cooling of the reaction mixture is necessary to control the exothermic reaction between aluminum chloride and acetyl chloride. Allowing the reaction to proceed to room temperature provides sufficient energy for the acylation to occur without promoting side reactions.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Catalyst Activation: Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Slowly add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred suspension via the dropping funnel over 30 minutes.

-

Electrophilic Aromatic Substitution: Following the addition of acetyl chloride, add a solution of cumene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Experimental Verification of Molecular Weight

The theoretical molecular weight must be confirmed through experimental methods. Mass spectrometry is the definitive technique for this purpose.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z) of ions. For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight.

Predicted Fragmentation Pattern

Understanding the fragmentation pattern is key to interpreting the mass spectrum and provides structural confirmation. For this compound, the expected major fragmentation pathways upon electron ionization are:

-

α-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 147. This is often the base peak.

-

Benzylic cleavage: Loss of the acetyl group (•COCH₃) to form a fragment at m/z 119.

-

McLafferty Rearrangement is not expected as there is no γ-hydrogen available on a sufficiently long alkyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for the analysis of volatile compounds like this compound, providing both separation and identification.

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector, typically in split mode (e.g., 50:1) at 250°C.

-

Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Data Interpretation Workflow

Caption: Workflow for GC-MS data analysis and molecular weight confirmation.

Spectroscopic Characterization: A Self-Validating System

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information that complements mass spectrometry data, creating a self-validating system for compound identification.

¹H NMR Spectroscopy

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~7.8 ppm (singlet, 1H): Aromatic proton ortho to the acetyl group.

-

~7.6 ppm (doublet, 1H): Aromatic proton para to the isopropyl group.

-

~7.4 ppm (triplet, 1H): Aromatic proton meta to both groups.

-

~7.3 ppm (doublet, 1H): Aromatic proton ortho to the isopropyl group.

-

~3.0 ppm (septet, 1H): Methine proton of the isopropyl group.

-

~2.6 ppm (singlet, 3H): Methyl protons of the acetyl group.

-

~1.2 ppm (doublet, 6H): Methyl protons of the isopropyl group.

-

¹³C NMR Spectroscopy

-

Expected Chemical Shifts (δ):

-

~199 ppm: Carbonyl carbon (C=O).

-

~149 ppm: Aromatic carbon attached to the isopropyl group.

-

~137 ppm: Aromatic carbon attached to the acetyl group.

-

~130 ppm, ~128 ppm, ~126 ppm, ~125 ppm: Aromatic CH carbons.

-

~34 ppm: Methine carbon of the isopropyl group.

-

~27 ppm: Methyl carbon of the acetyl group.

-

~24 ppm: Methyl carbons of the isopropyl group.

-

Conclusion

The molecular weight of this compound is a fundamental constant, theoretically determined to be 162.23 g/mol . This in-depth guide has provided not only this core information but also the practical, field-proven methodologies for its synthesis and experimental verification. By integrating synthesis protocols with detailed analytical workflows for mass spectrometry and NMR spectroscopy, this document serves as a comprehensive and self-validating resource for scientists and researchers. The causality behind experimental choices has been elucidated to empower researchers to adapt and troubleshoot these methods effectively in their own laboratories.

References

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Organic Syntheses. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Ethanone, 1-(3-methylphenyl)-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(3-Isopropylphenyl)ethanone for Advanced Research

This guide provides a comprehensive technical overview of 1-(3-isopropylphenyl)ethanone, a versatile aromatic ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, analytical characterization, and potential applications, with a focus on providing actionable insights and robust methodologies.

Core Molecular Characteristics

This compound, also known as 3'-isopropylacetophenone, is an organic compound with the chemical formula C₁₁H₁₄O.[1][2] Its structure features an acetyl group attached to a benzene ring which is substituted with an isopropyl group at the meta position. This unique arrangement of functional groups imparts specific reactivity and physical properties that are of interest in synthetic and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 40428-87-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 86.6 ± 13.7 °C | |

| Refractive Index | 1.502 | |

| LogP | 3.00 | [1] |

| PSA (Polar Surface Area) | 17.07 Ų | [1] |

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry and allows for the direct introduction of an acyl group onto the benzene ring.

The Friedel-Crafts Acylation of Cumene

The reaction involves treating cumene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The isopropyl group is an ortho-, para-director; however, the steric hindrance of the bulky isopropyl group favors the formation of the para-substituted product, 4'-isopropylacetophenone, as the major isomer. The meta-isomer, this compound, is generally formed as a minor product. The ratio of isomers can be influenced by reaction conditions such as temperature and the choice of catalyst.

Diagram: Friedel-Crafts Acylation of Cumene

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Cumene

This protocol provides a general procedure for the laboratory-scale synthesis of isopropylacetophenones. Note: This reaction should be performed in a well-ventilated fume hood, and all glassware should be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

Materials:

-

Cumene (Isopropylbenzene)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition of acetyl chloride is complete, add cumene (1.0 equivalent) dropwise via the addition funnel, maintaining the temperature at 0 °C.

-

Once the addition of cumene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate this compound.

Analytical Characterization

Accurate structural elucidation and purity assessment are paramount in chemical research. A combination of spectroscopic techniques is employed to characterize this compound.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methine and methyl protons of the isopropyl group. The splitting patterns and chemical shifts of the aromatic protons are characteristic of a 1,3-disubstituted benzene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the carbons of the acetyl and isopropyl groups. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone (typically around 1685 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic groups, and aromatic C=C stretching bands.[3] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 162.23). Fragmentation patterns often show the loss of a methyl group (M-15) and an acetyl group (M-43). |

Diagram: Analytical Workflow for Characterization

Caption: A typical workflow for the synthesis, purification, and analysis.

Applications in Research and Drug Development

Substituted acetophenones are a class of compounds that have garnered significant interest in medicinal chemistry due to their versatile synthetic utility and their presence as a core scaffold in a variety of biologically active molecules.

Building Block in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The ketone functionality can be readily transformed into a variety of other functional groups, and the aromatic ring can undergo further substitution reactions. For instance, it can be a precursor for the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.

Potential in Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented in publicly available literature, the broader class of isopropyl-substituted aromatic compounds has been explored for various therapeutic targets. The isopropyl group can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design. Derivatives of this compound could be investigated for a range of biological activities, including but not limited to:

-

Enzyme Inhibition: The acetophenone moiety can serve as a scaffold for the design of enzyme inhibitors, where the isopropylphenyl group can interact with hydrophobic pockets in the active site of a target enzyme.

-

Receptor Antagonism/Agonism: Modification of the core structure could lead to compounds that interact with specific biological receptors.

-

Antimicrobial Agents: As mentioned, acetophenone derivatives are precursors to chalcones and other heterocyclic compounds with known antimicrobial properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable chemical entity with well-defined properties and synthetic accessibility. Its utility as a building block in organic synthesis and the potential for its derivatives in medicinal chemistry make it a compound of interest for further research and development. This guide provides a foundational understanding for scientists to effectively and safely utilize this compound in their research endeavors.

References

- SpectraBase. This compound - Optional[FTIR] - Spectrum.

- Chemsrc. This compound | CAS#:40428-87-3.

- Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds.

- Biosynth. This compound | 40428-87-3 | QBA42887.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PubMed. Natural-derived acetophenones: chemistry and pharmacological activities.

- MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.

- PubMed.

- Google P

- ResearchGate.

- Google P

- NIST. Ethanone, 1-(3-methylphenyl)-.

- NIST. Ethanone, 1-(3-methylphenyl)-.

- PubChem. 4-Isopropylacetophenone | C11H14O | CID 12578.

- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- ResearchGate. Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2).

- ResearchGate.

- MDPI.

- Royal Society of Chemistry.

Sources

A Technical Guide to the Synthesis of 1-(3-Isopropylphenyl)ethanone

Executive Summary

1-(3-Isopropylphenyl)ethanone, also known as 3-isopropylacetophenone, is a valuable ketone intermediate in the synthesis of more complex organic molecules. Its synthesis presents a classic challenge in aromatic chemistry: achieving meta-substitution on a benzene ring bearing an activating alkyl group. Direct electrophilic acylation of the readily available starting material, cumene (isopropylbenzene), overwhelmingly favors substitution at the ortho and para positions, rendering this pathway ineffective for the desired isomer. This guide provides an in-depth exploration of robust and regioselective synthetic strategies to overcome this challenge. We will focus on a highly reliable Grignard-based methodology, beginning from a meta-functionalized precursor, and present a viable two-step alternative involving the oxidation of a secondary alcohol. The causality behind experimental choices, detailed step-by-step protocols, and process validation are central themes, providing researchers with a comprehensive framework for the successful synthesis of this target molecule.

Introduction and Strategic Overview

The Target Molecule: this compound

This compound is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1][2] It serves as a key building block in medicinal chemistry and materials science.

| Property | Value | Reference |

| CAS Number | 40428-87-3 | [1][3][4] |

| Molecular Formula | C₁₁H₁₄O | [2][3] |

| Molecular Weight | 162.23 g/mol | [2][3] |

| Physical Form | Liquid | |

| Storage | Sealed in dry, room temperature | [1] |

The Synthetic Challenge: Regiocontrol

The core challenge in synthesizing this compound lies in controlling the position of substitution on the aromatic ring. The isopropyl group on a benzene ring is an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[5] Consequently, a standard Friedel-Crafts acylation of cumene with an acetylating agent like acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) will yield a mixture of 1-(2-isopropylphenyl)ethanone and 1-(4-isopropylphenyl)ethanone, with the meta-isomer being a negligible byproduct.

To achieve the desired meta-substitution pattern, a strategy must be employed that circumvents the directing effects of the isopropyl group. The most logical approach is to begin with a benzene ring that is already substituted at the 1 and 3 positions and then elaborate one of these substituents into the target functional group.

Retrosynthetic Analysis

Our retrosynthetic strategy disconnects the carbon-carbon bond between the acetyl group and the aromatic ring. This leads back to a 3-isopropylphenyl nucleophile (or its synthetic equivalent) and an acetyl electrophile. The most practical synthetic equivalent for the aryl nucleophile is a Grignard reagent, derived from 3-bromocumene.

Caption: Retrosynthetic analysis for this compound.

This analysis establishes the use of 3-bromocumene as a key starting material, thereby pre-defining the required meta-substitution pattern.

Primary Synthetic Pathway: Grignard Reagent Acylation

This pathway is the most direct and reliable method, leveraging the formation of a Grignard reagent from 3-bromocumene, followed by reaction with an appropriate acetylating agent.

Principle & Mechanism

The synthesis proceeds in two fundamental stages:

-

Grignard Reagent Formation: 3-Bromocumene undergoes an oxidative insertion reaction with magnesium metal in an anhydrous ether solvent to form 3-isopropylphenylmagnesium bromide. This reaction transforms the electrophilic aryl halide into a potent carbon nucleophile.[6]

-

Nucleophilic Acyl Substitution: The Grignard reagent attacks the electrophilic carbonyl carbon of an acylating agent, such as acetyl chloride. The reaction proceeds through a tetrahedral intermediate which then collapses, displacing the chloride leaving group to form the final ketone product.

Caption: Workflow for the Grignard-based synthesis pathway.

A critical aspect of this step is the choice of acylating agent. While acetyl chloride is effective, it can react with a second equivalent of the highly reactive Grignard reagent to form a tertiary alcohol byproduct. A superior, though more costly, alternative is the use of a Weinreb amide (N-methoxy-N-methylacetamide), which forms a stable chelated intermediate that resists further addition.

Experimental Protocol: Grignard Acylation

Disclaimer: This protocol is intended for qualified researchers and requires strict adherence to safety procedures, particularly the use of anhydrous conditions and inert atmospheres.

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) |

| Magnesium Turnings | Mg | 24.31 | 24.0 |

| Iodine | I₂ | 253.81 | 1 crystal |

| 3-Bromocumene | C₉H₁₁Br | 199.09 | 20.0 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~60 mL |

| Acetyl Chloride | CH₃COCl | 78.50 | 20.0 |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |

Procedure

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to remove adsorbed moisture.

-

Grignard Initiation: Place magnesium turnings (24.0 mmol) and a small crystal of iodine in the flask. Add 10 mL of anhydrous diethyl ether.

-

Reagent Addition: Dissolve 3-bromocumene (20.0 mmol) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add approximately 1-2 mL of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.[7]

-

Grignard Formation: Once initiated, add the remaining 3-bromocumene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

-

Acylation: Cool the resulting dark gray Grignard solution to 0 °C in an ice bath. Dissolve acetyl chloride (20.0 mmol) in 15 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A thick precipitate will form.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly pouring the mixture over 50 g of crushed ice in a beaker containing 50 mL of saturated aqueous ammonium chloride.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with saturated sodium bicarbonate solution (1 x 30 mL) and then brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Alternative Pathway: Oxidation of 1-(3-isopropylphenyl)ethanol

This two-step approach also utilizes the 3-bromocumene precursor but proceeds via a secondary alcohol intermediate. It can be advantageous if precise control over the acylation step is challenging.

Principle & Mechanism

-

Alcohol Formation: The Grignard reagent (3-isopropylphenylmagnesium bromide), prepared as described previously, is reacted with acetaldehyde. Nucleophilic attack on the aldehyde carbonyl forms a secondary alkoxide, which is protonated during aqueous workup to yield 1-(3-isopropylphenyl)ethanol.

-

Oxidation: The secondary alcohol is then oxidized to the corresponding ketone. Various reagents can accomplish this transformation, with the choice often depending on scale, cost, and environmental considerations.[9][10]

Caption: Workflow for the synthesis via alcohol oxidation.

Comparison of Common Oxidizing Agents

| Oxidizing Agent | Conditions | Pros | Cons |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | Mild, selective for 1°/2° alcohols, simple workup. | Chromium-based (toxic), requires stoichiometric amounts. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, <-60 °C | High yield, metal-free, mild conditions. | Requires cryogenic temperatures, produces dimethyl sulfide (foul odor). |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Fast, high yield, neutral pH, broad functional group tolerance. | Expensive, potentially explosive under heat/shock. |

Experimental Protocol: Oxidation with PCC

Procedure (Second Step Only)

-

Setup: In a round-bottomed flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition: Dissolve 1-(3-isopropylphenyl)ethanol (1.0 equivalent), obtained from the Grignard reaction with acetaldehyde, in a small volume of CH₂Cl₂. Add this solution to the stirred PCC suspension in one portion.

-

Reaction: Stir the resulting dark brown mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium salts.

-

Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product, which can be further purified by distillation or chromatography as previously described.

Safety and Handling

-

Grignard Reagents: Highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (N₂ or Ar).[7]

-

Anhydrous Ethers (Diethyl Ether, THF): Extremely flammable and can form explosive peroxides upon storage. Use only fresh, inhibitor-stabilized solvents and work in a well-ventilated fume hood away from ignition sources.

-

Lewis Acids (AlCl₃): Corrosive and react violently with water, releasing HCl gas. Handle with appropriate personal protective equipment (PPE).[11]

-

Chromium Reagents (PCC): Highly toxic and carcinogenic. Handle with extreme care and dispose of waste according to institutional protocols.

Conclusion

The synthesis of this compound is a prime example of strategic, regiocontrolled synthesis in aromatic chemistry. While direct electrophilic substitution of cumene is not a viable route, this guide has detailed two robust, field-proven methodologies starting from 3-bromocumene. The Grignard acylation pathway offers a direct and efficient route, with the use of Weinreb amides recommended for minimizing byproducts. The alternative pathway, involving the oxidation of a secondary alcohol intermediate, provides excellent yields and offers flexibility in the choice of oxidizing agent. The successful execution of either protocol hinges on a thorough understanding of the underlying mechanisms and meticulous attention to experimental technique, particularly the maintenance of anhydrous conditions for Grignard reactions.

References

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Chemsrc. This compound | CAS#:40428-87-3. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

The Hive Chemistry Discourse. Cumene by H2SO4 catalyzed Friedel-Crafts reaction. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

- Google Patents.

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

- Google Patents.

-

Grignard Reaction Overview. Grignard. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Kinetics of oxidation of ethanol, isopropyl alcohol, and benzyl alcohol by [ethylenebis(biguanide)]silver(III) cation in aqueous perchloric acid solutions. [Link]

-

Organic Syntheses. 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. [Link]

- Google Patents. CN102070428B - Method for synthesizing 3-hydroxyacetophenone.

-

Journal of Chemical and Pharmaceutical Research. Oxidation of isopropyl alcohol by tripropylammonium fluorochromate: A kinetic and mechanistic study. [Link]

Sources

- 1. 40428-87-3|this compound|BLD Pharm [bldpharm.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. This compound | 40428-87-3 | QBA42887 [biosynth.com]

- 4. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemed.study [chemed.study]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Kinetics of oxidation of ethanol, isopropyl alcohol, and benzyl alcohol by [ethylenebis(biguanide)]silver(III) cation in aqueous perchloric acid solutions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]

- 11. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to 1-(3-Isopropylphenyl)ethanone for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Ketone Building Block

1-(3-Isopropylphenyl)ethanone, also known by its alternative names 3'-isopropylacetophenone and m-isopropyl acetophenone, is an aromatic ketone that is emerging as a valuable building block in organic synthesis, particularly within the realm of pharmaceutical development. Its chemical structure, characterized by an acetyl group and an isopropyl group at the meta position of a benzene ring, provides a unique combination of steric and electronic properties that chemists can exploit to construct complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, reactivity, and applications, with a focus on providing practical insights for researchers and scientists in the field.

Key Identifiers:

Synthesis of this compound: A Focus on Regioselectivity

The primary synthetic route to this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4][5][6] A critical consideration in this synthesis is controlling the regioselectivity of the acylation. The isopropyl group is an ortho-, para-director due to its electron-donating nature. However, the formation of the meta-substituted product is achievable and can be influenced by the choice of catalyst and reaction conditions.

While specific, detailed protocols for the exclusive synthesis of the meta-isomer are not abundantly available in peer-reviewed literature, the general principles of Friedel-Crafts acylation apply. The use of certain Lewis acids and solvent systems can influence the isomer distribution. For instance, the reaction of cumene with acetyl chloride in the presence of ferric chloride has been reported, although this method is often associated with the formation of the para-isomer.[4] Achieving a higher yield of the meta-isomer may require more specialized catalytic systems or purification strategies to separate it from the more readily formed para-isomer.

Below is a generalized, self-validating protocol for a Friedel-Crafts acylation that can be adapted and optimized for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of Cumene

Objective: To synthesize a mixture of isopropylacetophenone isomers, including this compound, via Friedel-Crafts acylation, with subsequent purification.

Materials:

-

Cumene (Isopropylbenzene)

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous dichloromethane followed by the Lewis acid catalyst (e.g., AlCl₃) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C.

-

Addition of Reactants: Slowly add acetyl chloride to the stirred suspension of the Lewis acid in dichloromethane. Once the addition is complete, add cumene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex and quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product will be a mixture of isomers. Separation of the meta-isomer (this compound) from the ortho- and para-isomers can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Lewis acid catalysts are highly moisture-sensitive and will be deactivated by water. Therefore, all glassware must be dry, and anhydrous solvents should be used.

-

Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

-

Acidic Work-up: The acidic work-up is necessary to decompose the ketone-Lewis acid complex and to remove the catalyst from the reaction mixture.

-

Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components in the organic layer.

Caption: A simplified workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its identification, purification, and subsequent use in synthesis.

| Property | Value | Source |

| CAS Number | 40428-87-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 86.6 ± 13.7 °C | |

| Refractive Index | 1.502 |

Spectroscopic Data Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, published, and assigned NMR spectrum is not readily available in the searched literature, based on the structure and data for similar compounds, the following characteristic signals can be predicted:

-

¹H NMR:

-

A doublet for the six methyl protons of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

A singlet for the three protons of the acetyl group.

-

A complex multiplet pattern in the aromatic region for the four protons on the benzene ring.

-

-

¹³C NMR:

-

A peak for the carbonyl carbon of the acetyl group (~198-200 ppm).

-

Signals for the aromatic carbons, with the carbon attached to the acetyl group being the most downfield among them.

-

Signals for the carbons of the isopropyl group. A dataset for 3-isopropylnaphthalene provides some reference points for the isopropyl group signals, with the methine carbon around 34 ppm and the methyl carbons around 24 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic ketone like this compound is characterized by several key absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[4][8]

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹ for the isopropyl and acetyl groups.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane bending bands in the 690-900 cm⁻¹ region, which can sometimes be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve:

-

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 147. This is often the base peak in the spectrum of acetophenones.

-

Loss of the Isopropyl Group: Cleavage of the isopropyl group to give a fragment at m/z 119.

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the acylium ion to yield a phenyl cation at m/z 91.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the substituted aromatic ring.

Reactions of the Ketone Group

The carbonyl group is susceptible to a variety of nucleophilic addition and condensation reactions. A notable application is its use in asymmetric synthesis. For instance, this compound can undergo rhodium-catalyzed asymmetric hydrogenation using a chiral ligand, such as human serum albumin, to produce the corresponding chiral alcohol, 1-(3-isopropylphenyl)ethanol, in high yield and with excellent enantiomeric purity.[1] Chiral alcohols are highly valuable intermediates in the synthesis of many active pharmaceutical ingredients (APIs).

Caption: A simplified diagram illustrating the asymmetric hydrogenation of this compound to a chiral alcohol.

Other potential reactions of the ketone group include:

-

Reductions: Using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the racemic alcohol.

-

Oxidations: Such as the Baeyer-Villiger oxidation to form an ester.

-

Condensation Reactions: Aldol and Claisen-Schmidt condensations with aldehydes or other ketones.

-

Wittig Reaction: To form alkenes.

Reactions of the Aromatic Ring

The aromatic ring of this compound is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the acetyl group. However, under forcing conditions, further substitution can occur, primarily at the meta position relative to the acetyl group (i.e., the 5-position of the ring).

Role in Drug Development and Medicinal Chemistry

Acetophenone derivatives are widely recognized as important intermediates in the synthesis of pharmaceuticals.[9][10] Their ability to undergo a variety of chemical transformations makes them versatile starting materials for the construction of more complex drug molecules. While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in various biologically active compounds. The chiral alcohol derived from its asymmetric reduction is a particularly valuable synthon for creating enantiomerically pure drugs, which is a critical aspect of modern drug development to enhance efficacy and reduce side effects.

The exploration of derivatives of this compound in medicinal chemistry is an active area of research. For example, the synthesis and biological evaluation of various ethanone derivatives have been reported, targeting a range of therapeutic areas.[11][12][13][14] The isopropylphenyl moiety can be found in compounds investigated for their anti-inflammatory, antimicrobial, and other pharmacological activities.

Conclusion